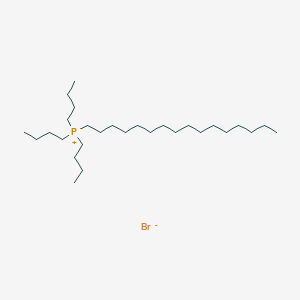
Thallium-201
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium-201 is a radioactive isotope of thallium, a soft and malleable metal that is widely used in the electronics industry. Thallium-201 is commonly used in nuclear medicine for diagnostic purposes, particularly in the imaging of the heart and the detection of cancer.
Wissenschaftliche Forschungsanwendungen
Medical Imaging Applications
Thallium-201 (Tl-201) has been extensively utilized in medical imaging, particularly in cardiovascular imaging. It has been used for myocardial perfusion scintigraphy, a technique to evaluate the blood flow in the heart muscles. This application of Tl-201 helps in diagnosing various heart conditions, including coronary artery diseases and myocardial infarction (Blumenthal, Sellers, & Koval', 2013). Additionally, Tl-201 SPECT (single-photon emission computed tomography) has been effective in detecting various tumors, including glioblastoma and gliosarcoma, as well as in identifying metastases in cases of breast cancer and esophageal cancer (Watanabe et al., 2000), (Watanabe et al., 2000).
Radiation Detection and Superconductors
Tl-201 is also utilized as an activator in gamma radiation detection. It plays a critical role in the development of detection devices and systems, enhancing the accuracy and sensitivity of radiation measurement. Furthermore, alloys of thallium have been used in superconductors, contributing to advancements in this field (Blumenthal, Sellers, & Koval', 2013).
Thallium-201 in Cyclotron Production
The production of Thallium-201 in cyclotrons is another significant application. Cyclotrons are used to produce Tl-201 through nuclear reactions, and studies have evaluated the production yield and quality of Tl-201 under various conditions, ensuring optimal production for medical and scientific uses (Sheu, Jiang, & Duh, 2003).
Environmental and Industrial Applications
In the environmental sector, studies have explored the use of thallium in assessing environmental contamination and in phytoremediation. Thallium's behavior and impact on ecosystems have been investigated, providing insights into environmental health and safety (Kazantzis, 2000). Industrially, thallium is used in producing certain glasses and crystals, contributing to technological advancements in these areas.
Eigenschaften
CAS-Nummer |
15064-65-0 |
|---|---|
Produktname |
Thallium-201 |
Molekularformel |
Tl |
Molekulargewicht |
200.9708 g/mol |
IUPAC-Name |
thallium-201 |
InChI |
InChI=1S/Tl/i1-3 |
InChI-Schlüssel |
BKVIYDNLLOSFOA-OIOBTWANSA-N |
Isomerische SMILES |
[201Tl] |
SMILES |
[Tl] |
Kanonische SMILES |
[Tl] |
Andere CAS-Nummern |
15064-65-0 |
Synonyme |
201Tl radioisotope Thallium-201 Tl-201 radioisotope |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)





